![molecular formula C14H11N3O3 B2635750 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 679830-09-2](/img/structure/B2635750.png)
7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a biochemical for proteomics research . It has a molecular formula of C14H11N3O3 and a molecular weight of 269.26 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazolo[1,5-a]pyrimidines can be synthesized from aldehyde, 5-amino pyrazole, and 1,3-dicarbonyl compounds . The reaction can be catalyzed by ionic liquids such as [bmim]Br, [bmim]BF4, and HEAAc .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazolo[1,5-a]pyrimidine core with a methoxyphenyl group at the 7-position and a carboxylic acid group at the 2-position .Physical and Chemical Properties Analysis
This compound has a molecular weight of 269.26 and a molecular formula of C14H11N3O3 . Other physical and chemical properties such as melting point, IR spectrum, NMR data, and elemental analysis would need to be determined experimentally.Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have developed methods for synthesizing and characterizing pyrazolo[1,5-a]pyrimidine derivatives, highlighting their potential in scientific research. Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, leading to pyrazolo[1,5-a]pyrimidine derivatives with in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014). Drev et al. (2014) focused on regioselective synthesis, producing 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, showcasing the versatility of this scaffold in synthetic chemistry (Drev et al., 2014).
Biological Activities
The biological activities of these compounds have been a significant area of interest. Hassan et al. (2015) investigated the cytotoxicity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases against human cancer cell lines, indicating their potential as anticancer agents (Hassan, Hafez, Osman, & Ali, 2015). Kaping et al. (2016) synthesized novel pyrazolo[1,5-a]pyrimidine analogs and evaluated their anti-inflammatory and anti-cancer activities, demonstrating the therapeutic potential of these compounds (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).
Structural Studies
Structural studies have also been conducted to understand the properties and applications of these compounds better. Wang et al. (2017) provided X-ray powder diffraction data for a related compound, highlighting the importance of structural analysis in the development of pharmaceutical agents (Wang, Suo, Zhang, Hou, & Li, 2017).
Receptor Antagonism
Squarcialupi et al. (2016) explored the structural refinement of pyrazolo[4,3-d]pyrimidine derivatives, aiming to achieve improved receptor-ligand recognition for human A3 adenosine receptor antagonists, indicating the specificity and potential therapeutic applications of these compounds (Squarcialupi et al., 2016).
Propriétés
IUPAC Name |
7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-20-10-4-2-9(3-5-10)12-6-7-15-13-8-11(14(18)19)16-17(12)13/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQIVWLVEPIYJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC3=CC(=NN23)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
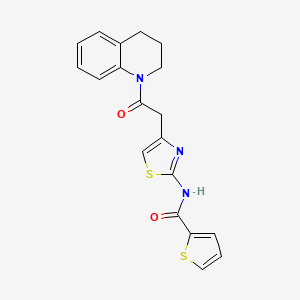

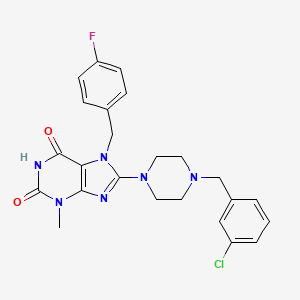
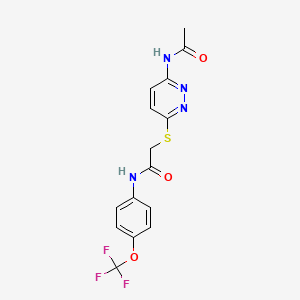
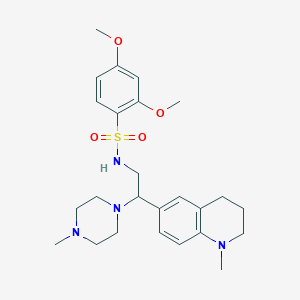

![2-[(R)-2-Pyrrolidinyl]indan-2-ol](/img/structure/B2635681.png)

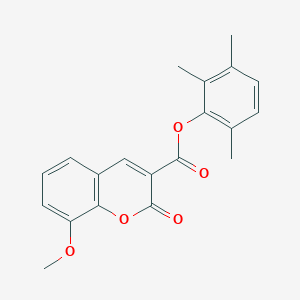


![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide](/img/structure/B2635688.png)
![3-allyl-2-((2-(2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2635689.png)
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2635690.png)
